4-(烯丙氧基)苯甲醛

概述

描述

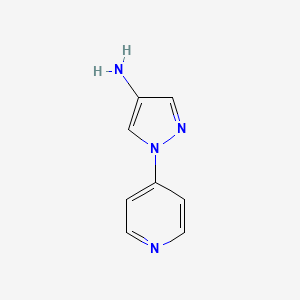

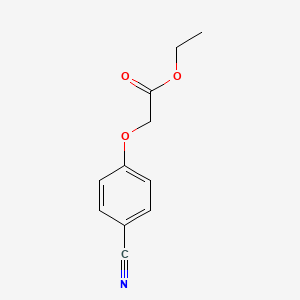

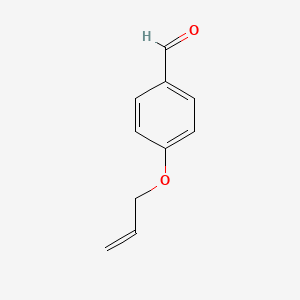

4-(Allyloxy)benzaldehyde is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(Allyloxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44013. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Allyloxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Allyloxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

杂双官能化聚合物的合成

4-(烯丙氧基)苯甲醛已用于 α,α'-杂双官能化聚(ε-己内酯)和聚(甲基丙烯酸甲酯)的合成。这些具有醛和烯丙氧基官能团的聚合物源自市售前体,由于其可控的聚合行为和官能团反应性,在聚合物化学中具有潜在应用 (Sane 等人,2013)。

巴比尔烯丙基化-弗里德尔-克拉夫茨烷基化

该化合物在巴比尔烯丙基化和弗里德尔-克拉夫茨烷基化过程中发挥作用。这些反应在离子液体中将烯丙基溴化物和苯酚与苯甲醛结合,合成 4-(2-羟苯基)-4-[(un)取代苯基]丁-1-烯化合物。该方法在有机合成领域具有重要意义,尤其是在复杂有机化合物的形成中 (Zhao 等人,2007)。

均烯丙基醇的电合成

在电化学反应中,4-(烯丙氧基)苯甲醛用于合成均烯丙基醇。此过程涉及从芳基烯丙基醚中裂解烯丙基,然后分子内转移到羰基,突出了其在电化学和有机化合物合成中的应用 (Franco 等人,1997)。

固相有机合成中的连接子

它被探索作为固相有机合成中的连接子。该应用与在固体载体上构建复杂有机分子尤为相关,这是组合化学和药物发现中的关键技术 (Swayze,1997)。

自由基级联环化反应

该化合物在银催化的自由基级联环化反应中至关重要。该过程允许合成多种杂环化合物,这在药物研究和开发中至关重要 (Hu 等人,2018)。

作用机制

Mode of Action

It is known that the compound can undergo chemoselective dithioacetalization in the presence of cobalt (ii) chloride . This suggests that it may interact with its targets through a similar mechanism, but further studies are required to confirm this.

Result of Action

It is known that the compound can be used in the preparation of other compounds, such as 4,6,4′,6′-O-di-4-allyloxybenzylidene-α,α-D-trehalose, 3-allyl-4-hydroxybenzaldehyde, and (±)-4-allyloxymethamphetamine (ALLMA) . .

Action Environment

It is known that the compound is air sensitive , suggesting that exposure to air could potentially affect its stability and efficacy.

生化分析

Biochemical Properties

4-(Allyloxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enoyl-acyl-carrier protein reductase from Mycobacterium tuberculosis, demonstrating potential anti-tuberculosis activity . The nature of these interactions often involves the formation of enzyme-substrate complexes, where 4-(Allyloxy)benzaldehyde acts as a substrate or inhibitor, affecting the enzyme’s catalytic activity.

Cellular Effects

4-(Allyloxy)benzaldehyde affects various types of cells and cellular processes. It has been observed to disrupt cellular antioxidation systems in fungi, such as superoxide dismutases and glutathione reductase, leading to inhibited fungal growth . This disruption can influence cell signaling pathways, gene expression, and cellular metabolism, ultimately affecting cell function and viability.

Molecular Mechanism

The molecular mechanism of 4-(Allyloxy)benzaldehyde involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For example, it can undergo chemoselective dithioacetalization in the presence of cobalt (II) chloride . These interactions can result in changes in gene expression and metabolic pathways, contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Allyloxy)benzaldehyde can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 4-(Allyloxy)benzaldehyde is sensitive to air and moisture, which can affect its stability and efficacy . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular responses and metabolic activities.

Dosage Effects in Animal Models

The effects of 4-(Allyloxy)benzaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial activity, while higher doses could lead to toxic or adverse effects. For instance, high doses of similar benzaldehyde derivatives have been associated with cytotoxicity and oxidative stress . Understanding the dosage-dependent effects is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

4-(Allyloxy)benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized through pathways involving hydroxybenzaldehyde synthase and other related enzymes . These interactions can affect metabolic flux and the levels of specific metabolites, influencing the overall metabolic profile of the cells.

Transport and Distribution

Within cells and tissues, 4-(Allyloxy)benzaldehyde is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. The compound’s solubility and affinity for different cellular compartments play a role in its distribution and biological activity .

Subcellular Localization

The subcellular localization of 4-(Allyloxy)benzaldehyde can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,8H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNJQOJWNMZQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193655 | |

| Record name | p-(Allyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40663-68-1 | |

| Record name | 4-(Allyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40663-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Allyloxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040663681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Allyloxy)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Allyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(allyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-Allyloxybenzaldehyde utilized in polymer synthesis?

A1: 4-Allyloxybenzaldehyde serves as a crucial building block in synthesizing polymers with unique properties. For instance, it reacts with α,ω-di-SiH oligosiloxanes through a hydrosilylation reaction, yielding alternating copolymers incorporating trehalose and siloxane units []. These copolymers exhibit desirable characteristics like microphase separation and tunable glass transition temperatures, making them potentially useful in various applications.

Q2: What challenges are associated with incorporating 4-Allyloxybenzaldehyde into polymer chains?

A2: While useful, incorporating 4-Allyloxybenzaldehyde into polymers presents some challenges. During the synthesis of poly(polysiloxane-block-azomethine) copolymers, side reactions like o-silylation and depropenation can occur alongside the desired imination reaction with diamines []. These side reactions primarily lead to undesired siloxane chain elongation, impacting the final copolymer's properties.

Q3: How does the structure of 4-Allyloxybenzaldehyde contribute to its reactivity?

A3: The structure of 4-Allyloxybenzaldehyde plays a crucial role in its reactivity. The presence of both an aldehyde group and an allyl group allows it to participate in diverse reactions. For instance, the aldehyde group readily undergoes imination reactions with diamines, forming azomethine linkages []. Simultaneously, the allyl group is susceptible to hydrosilylation, enabling the incorporation of siloxane units into the polymer chain []. This bifunctionality makes 4-Allyloxybenzaldehyde a valuable building block for creating copolymers with tailored properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)